2-Chloro-5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
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Overview
Description
2-Chloro-5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that features a thiophene ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both chlorine and sulfonyl groups in its structure suggests it may exhibit unique chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiophene and pyridine precursors under specific conditions. The reaction may involve the use of sulfur reagents, such as sodium sulfide or potassium sulfide, to facilitate the formation of the thiophene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol or sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce various substituted derivatives.
Scientific Research Applications
2-Chloro-5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the sulfonyl group may enhance its binding affinity to these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-Butylthiophene and 2-Octylthiophene are structurally similar and exhibit similar chemical reactivity.
Pyridine derivatives: Compounds such as 2-Chloro-5-(chloromethyl)pyridine share the pyridine ring and chlorine substitution pattern.
Uniqueness
2-Chloro-5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to the combination of its thiophene and pyridine rings, along with the presence of both chlorine and sulfonyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-chloro-5-thiophen-2-ylsulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S3/c12-10-6-8-7-13(4-3-9(8)17-10)18(14,15)11-2-1-5-16-11/h1-2,5-6H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFDBZDKPPHLHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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